Product packaging for Biotinyl-PEG2-maleimide(Cat. No.:)

Biotinyl-PEG2-maleimide

Cat. No.: B7949579
M. Wt: 525.6 g/mol
InChI Key: UDPCXVIKHFVPSZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Components

Biotinyl-PEG2-maleimide is meticulously designed with three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. pubcompare.ainanosoftpolymers.com Each component plays a distinct and crucial role in its function as a bioconjugation reagent.

The biotin group, also known as vitamin B7, is a small molecule that exhibits an exceptionally high affinity and specificity for the proteins avidin (B1170675) and streptavidin. This strong and stable interaction is fundamental to many detection and purification systems in biochemistry and molecular biology. thermofisher.comthermofisher.com

The maleimide group is a reactive moiety that specifically and efficiently forms a stable, covalent thioether bond with sulfhydryl groups (-SH), which are found in the side chains of cysteine residues within proteins and peptides. labx.combroadpharm.com This reaction is most effective at a pH range of 6.5-7.5. thermofisher.combroadpharm.com The high specificity of the maleimide-thiol reaction allows for the targeted labeling of cysteine residues, which are often less abundant than other reactive groups like primary amines, enabling more controlled and precise bioconjugation. thermofisher.com

Connecting the biotin and maleimide groups is a short polyethylene glycol (PEG) spacer , in this case, containing two ethylene (B1197577) glycol units. labx.comfishersci.pt This PEG linker serves several important functions. It increases the water solubility of the entire molecule, which is advantageous when working with biological samples in aqueous environments. thermofisher.comfishersci.be The PEG spacer also provides flexibility and reduces steric hindrance, ensuring that the biotin group remains accessible for binding to avidin or streptavidin after the reagent has been conjugated to a target molecule. labx.com The defined length of the PEG spacer in high-quality reagents provides precision in bioconjugation applications. thermofisher.comfishersci.com

General Properties of this compound
PropertyValueSource
Molecular FormulaC₂₃H₃₅N₅O₇S creative-biolabs.com
Molecular Weight525.62 g/mol creative-biolabs.com
Spacer Arm Length~20 Å aatbio.com
Purity>90.0% creative-biolabs.com
AppearanceWhite powder nanosoftpolymers.com
SolubilityWater, DMSO, DMF thermofisher.comcacheby.com

Strategic Role in Bioconjugation Chemistry

The unique molecular design of this compound makes it a strategic tool in a variety of bioconjugation applications, primarily centered around the labeling and subsequent detection or purification of sulfhydryl-containing molecules.

One of the principal applications of this reagent is in protein labeling and modification . chemimpex.com Researchers can selectively introduce a biotin tag onto proteins at specific cysteine residues. This is particularly useful for studying protein structure, function, and interactions. pubcompare.ai For instance, biotinylated proteins can be used as probes in immunoassays and other binding assays. chemimpex.com The process often involves the reduction of native disulfide bonds in proteins to expose free sulfhydryl groups for labeling. thermofisher.com

This compound is also instrumental in the detection and quantification of free sulfhydryls in proteins, such as monoclonal antibodies. In a study by Robotham and Kelly (2019), mass spectrometry was employed to detect and quantify free sulfhydryl residues in intact monoclonal antibodies after labeling with this compound. nih.govresearchgate.net The addition of the reagent, with a mass of 525 Da, allowed for the clear identification of labeled proteins. nih.gov This method proved sensitive enough to detect as little as 2% of cysteine residues with free sulfhydryls. nih.govresearchgate.net

The strong interaction between biotin and avidin/streptavidin is leveraged for affinity purification . chemimpex.com Once a protein of interest is biotinylated using this compound, it can be easily isolated from a complex mixture using an affinity matrix functionalized with avidin or streptavidin. This technique is highly specific and efficient.

Furthermore, this reagent plays a role in the study of protein modifications such as persulfidation . In a method known as the Biotin-Thiol-Assay (BTA), this compound is used to block thiol groups, enabling the subsequent analysis of persulfidated peptides by mass spectrometry. nih.gov

Research Findings on Free Sulfhydryl Detection using this compound and Mass Spectrometry
Test ProteinObserved LabelingSource
β-lactoglobulin ACompletely labeled with one maleimide-PEG2-biotin molecule, indicated by a mass shift of 525 Da. nih.gov
NIST mAbA mass corresponding to the addition of two maleimide labels (a shift of ~1050 Da) was observed in a minority of the molecules. nih.gov
Waters mAbSimilar to NIST mAb, a mass shift of ~1050 Da was observed, consistent with the labeling of one reduced disulfide bond. nih.gov
SigmaMAbFully labeled with two maleimide labels, with partial labeling of an additional two. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35N5O7S B7949579 Biotinyl-PEG2-maleimide

Properties

IUPAC Name

N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPCXVIKHFVPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476455
Record name AGN-PC-0BXXCE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305372-39-8
Record name AGN-PC-0BXXCE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Analytical Characterization

Advanced Synthetic Routes for Biotin-PEG-Maleimide Derivatives

The synthesis of Biotin-PEG-Maleimide derivatives with high purity and yield is critical for ensuring reproducible results in conjugation reactions. Conventional methods for producing PEG-maleimide derivatives have sometimes been associated with low yields and the generation of impurities that are difficult to remove. Advanced synthetic strategies have been developed to overcome these challenges.

One such advanced method involves a novel approach to the cyclization step in the formation of the maleimide (B117702) group. This method focuses on preparing a PEG-maleamic acid precursor and then efficiently converting it to the final PEG-maleimide. A key innovation in this route is the use of specific cyclization agents, such as pentafluorophenyl trifluoroacetate, which can promote the dehydration and ring-closure of the maleamic acid intermediate under mild conditions. google.com This approach offers significant advantages over traditional methods that might use harsher reagents, leading to improved yield and higher purity of the final Biotin-PEG-Maleimide product. google.com The specificity of this reaction minimizes side reactions and simplifies the subsequent purification process, which is crucial for producing a reagent suitable for sensitive biological applications.

The general reaction scheme involves the reaction of a PEG derivative, which has been functionalized with an amine at one terminus and biotin (B1667282) at the other, with maleic anhydride (B1165640) to form the maleamic acid intermediate. This is followed by the catalyzed cyclization to yield the stable maleimide ring, resulting in the final heterobifunctional linker.

Quantitative Assessment of Conjugation Efficiency

The effectiveness of a bioconjugation reaction is determined by its efficiency—the extent to which the Biotinyl-PEG2-maleimide molecule has successfully conjugated to its target, which is typically a thiol-containing molecule like a cysteine residue in a peptide or protein. vectorlabs.com The maleimide group reacts specifically with free sulfhydryls at a pH range of 6.5-7.5 to form a stable thioether bond. fishersci.com Accurate quantification of this efficiency is essential for characterizing the final conjugate and ensuring consistency between batches. This is achieved through a combination of spectroscopic, chromatographic, and mass spectrometric techniques.

Spectroscopic and chromatographic methods provide reliable and accessible means for quantifying both the incorporation of biotin and the consumption of the reactive maleimide group.

Spectroscopic Assays: Colorimetric assays are frequently used to determine conjugation efficiency.

HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for quantifying the amount of biotin incorporated into a protein or other molecule. fishersci.com The assay is based on the displacement of the HABA dye from the avidin-HABA complex by the biotinylated sample. The HABA-avidin complex has a distinct absorbance at 500 nm. When a biotin-containing sample is added, the biotin, having a higher affinity for avidin (B1170675), displaces the HABA dye, causing a decrease in absorbance. fishersci.com This change is directly proportional to the amount of biotin present in the sample, allowing for the calculation of the biotin-to-protein molar ratio.

Ellman's Test: This assay is used to quantify free sulfhydryl groups. In the context of this compound conjugation, it can be used indirectly to assess efficiency by measuring the disappearance of free thiols on the target molecule after the reaction. mdpi.com Alternatively, a reverse Ellman's assay can be employed to determine the concentration of unreacted maleimide groups. nih.govresearchgate.net In this approach, the maleimide-containing sample is reacted with a known excess of a thiol-containing compound, and the remaining unreacted thiols are then quantified using Ellman's reagent. nih.govresearchgate.net

UV-Vis Spectroscopy: Some advanced biotinylation reagents incorporate a UV-traceable chromophore into their structure. vectorlabs.com This allows for the direct measurement of biotin incorporation by scanning the UV-Vis spectrum of the purified conjugate. The absorbance of the chromophore provides a rapid, non-destructive method for quantifying the number of biotin molecules attached per target molecule. vectorlabs.com

MethodPrincipleMeasurement
HABA AssayDisplacement of HABA dye from avidin by biotin, causing a decrease in color.Change in absorbance at 500 nm.
Ellman's TestReaction of Ellman's reagent with free sulfhydryl groups to produce a colored product.Absorbance at 412 nm.
Direct UV-Vis ScanMeasurement of an intrinsic chromophore within the linker structure.Absorbance at a specific wavelength (e.g., 280 nm or 350 nm).

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the conjugated product from unreacted starting materials and byproducts.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. The biotinylated protein conjugate will be larger than the unconjugated this compound reagent and can thus be effectively separated.

Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The addition of the Biotin-PEG linker alters the hydrophobicity of the target molecule, allowing for its separation from the unlabeled version. By integrating the peak areas, the relative amounts of conjugated and unconjugated material can be determined, providing a quantitative measure of conjugation efficiency. uu.nl

TechniqueSeparation PrincipleInformation Obtained
Size-Exclusion Chromatography (SEC-HPLC)Hydrodynamic volume (size)Separation of large conjugate from small, unreacted linker.
Reverse-Phase HPLC (RP-HPLC)HydrophobicitySeparation of conjugate from unreacted target molecule based on altered polarity.

Mass spectrometry (MS) provides detailed information at the molecular level, confirming the identity of the conjugate and determining the precise degree of labeling.

Molecular Weight Determination: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to measure the exact molecular weight of the conjugate. walshmedicalmedia.com The mass of the conjugated product will be the sum of the mass of the target molecule and the mass of each added this compound moiety (525.63 Da). nanosoftpolymers.com This confirms that conjugation has occurred and can reveal the distribution of species (e.g., molecules with one, two, or more linkers attached).

Identification of Conjugation Sites: Tandem mass spectrometry (MS/MS) is employed to pinpoint the exact location of the modification. researchgate.net The conjugated protein is enzymatically digested into smaller peptides. These peptides are then analyzed by MS/MS, where they are fragmented in a predictable manner. The presence of the this compound adduct on a specific peptide fragment identifies the modified amino acid, typically cysteine.

Characterization of Linker Stability: MS can also detect modifications to the linker itself that may occur during sample processing or storage. For example, the succinimide (B58015) ring of the maleimide can undergo hydrolysis, resulting in a mass increase of 18 Da. researchgate.net The thioether bond formed upon conjugation can also be oxidized, leading to mass increases of 16 Da (sulfoxide) or 32 Da (sulfone). researchgate.net Identifying these species is crucial for a complete characterization of the conjugate.

Potential ModificationMass Change (Da)Significance
Successful Conjugation+525.63Indicates formation of the desired thioether bond.
Succinimide Ring Hydrolysis+18Indicates potential instability of unreacted maleimide or the thioether linkage under certain pH conditions.
Single Oxidation of Thioether+16Characterizes potential oxidative modification of the conjugate.
Double Oxidation of Thioether+32Characterizes potential further oxidative modification of the conjugate.

Bioconjugation Chemistry and Reaction Kinetics

Maleimide-Thiol Reaction Mechanism and Specificity

The conjugation of Biotinyl-PEG2-maleimide to biomolecules, predominantly proteins and peptides, is achieved through the specific reaction of its maleimide (B117702) group with sulfhydryl (thiol) groups. This reaction is a cornerstone of bioconjugation due to its high efficiency and selectivity under mild conditions. axispharm.com

The fundamental reaction between a maleimide and a thiol is a Michael addition. bachem.com In this mechanism, the thiol group, typically from a cysteine residue within a protein, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This process leads to the formation of a stable, covalent thioether linkage, specifically a thiosuccinimide bond. axispharm.combachem.com This reaction is known for its rapid kinetics and high yield, making it an ideal choice for bioconjugation. axispharm.comd-nb.info The reaction is considered a type of "click chemistry" due to its efficiency and specificity. bachem.comvectorlabs.com

The reaction proceeds efficiently without the need for a catalyst and is often carried out in aqueous buffers. axispharm.com The high reactivity of the maleimide is attributed to the electron-withdrawing properties of its two adjacent carbonyl groups, which makes the double bond susceptible to nucleophilic attack. researchgate.net

The reaction between maleimides and thiols is highly dependent on the pH of the reaction medium. The optimal pH range for this reaction is between 6.5 and 7.5. axispharm.comvectorlabs.com Within this range, the reaction is highly chemoselective for thiol groups over other nucleophilic groups present in proteins, such as amines. vectorlabs.com At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine. axispharm.comvectorlabs.com

This pH dependence is due to the need for the thiol group to be in its deprotonated thiolate form (RS-) to act as an effective nucleophile. The concentration of the thiolate anion increases with pH. However, at pH values above 7.5, the reactivity of primary amines (like the epsilon-amino group of lysine) towards the maleimide increases, leading to a loss of selectivity. vectorlabs.com Conversely, at pH values below 6.5, the concentration of the reactive thiolate is reduced, slowing down the reaction rate. researchgate.net

It is also important to note that the maleimide ring itself can undergo hydrolysis, and this susceptibility to hydrolysis increases with higher pH. vectorlabs.com If the maleimide ring hydrolyzes before reacting with a thiol, it forms a maleamic acid derivative that is unreactive towards sulfhydryl groups. vectorlabs.com

pH RangeReactivity with ThiolsReactivity with AminesSelectivity for Thiols
< 6.5DecreasedNegligibleHigh
6.5 - 7.5OptimalLowVery High axispharm.comvectorlabs.com
> 7.5HighIncreasedDecreased vectorlabs.com

Polyethylene (B3416737) Glycol (PEG) Spacer Effects on Bioconjugation

PEG is a hydrophilic polymer known for its excellent water solubility and biocompatibility. nih.govbiochempeg.com The incorporation of a PEG spacer into a bioconjugation reagent like this compound imparts these favorable properties to the final conjugate. thermofisher.com This increased hydrophilicity can help to prevent the aggregation of labeled proteins, particularly during storage. thermofisher.com Furthermore, PEGylation is a well-established method to enhance the aqueous solubility of hydrophobic molecules. nih.gov The biocompatible nature of PEG also helps to minimize potential toxic and immunological effects that can be associated with other types of spacer arms. thermofisher.com

The PEG spacer arm physically separates the biotin (B1667282) ligand from the biomolecule to which it is conjugated. This separation can be crucial for optimizing the interaction of the biotin with its binding partners, avidin (B1170675) or streptavidin. chemimpex.com The length of the spacer can influence the accessibility of the ligand; a spacer that is too short may result in steric hindrance from the parent biomolecule, impeding the binding of biotin. Conversely, an excessively long PEG chain could potentially fold back and mask the biotin, also hindering its interaction. nih.gov The discrete length of the PEG2 spacer in this compound provides a defined distance, which can be advantageous for consistent and reproducible bioconjugation and subsequent binding assays. The use of spacers can enhance ligand-protein binding and is a key consideration in the design of bioconjugates. nih.gov

Stability of Maleimide-Thiol Bioconjugates

While the thioether bond formed between a maleimide and a thiol is generally considered stable, it is not entirely irreversible under all conditions. The stability of the resulting thiosuccinimide adduct is a critical factor for the long-term performance of the bioconjugate, particularly in biological environments where various nucleophiles are present.

The primary mechanism that can lead to the cleavage of a maleimide-thiol conjugate is a retro-Michael reaction. d-nb.infoacs.org This reaction is essentially the reverse of the initial conjugation, where the thioether bond breaks, regenerating the original thiol and maleimide. In a biological milieu rich in other thiols, such as glutathione (B108866), the regenerated maleimide can then react with these other thiols, leading to an exchange of the conjugated payload. d-nb.infonih.govresearchgate.net

However, the stability of the maleimide-thiol adduct can be significantly enhanced through hydrolysis of the succinimide (B58015) ring. acs.orgnih.gov This ring-opening hydrolysis results in the formation of a succinamic acid thioether, which is much more stable and resistant to the retro-Michael reaction and subsequent thiol exchange. vectorlabs.comacs.org The rate of this stabilizing hydrolysis can be influenced by the structure of the maleimide. For instance, maleimides with electron-withdrawing substituents on the nitrogen atom can exhibit accelerated rates of hydrolysis. nih.gov This has led to strategies where the conjugate is intentionally hydrolyzed post-conjugation to ensure its stability in vivo. nih.gov

Another potential side reaction, particularly when the conjugation occurs at an N-terminal cysteine, is the formation of a thiazine (B8601807) structure through an intramolecular rearrangement. bachem.comnih.gov This rearrangement is more likely to occur under basic conditions and can be avoided by performing the conjugation at a slightly acidic to neutral pH or by not using an unprotected N-terminal cysteine for conjugation. bachem.comnih.gov

Retro-Michael Addition and Thiol-Exchange Phenomena

Despite the initial stability of the thioether bond formed, maleimide-thiol conjugates are susceptible to a reverse reaction known as a retro-Michael addition. d-nb.infoacs.org This reaction can lead to the dissociation of the conjugate, regenerating the maleimide and the free thiol. In a biological environment rich in other thiols, such as glutathione (GSH), this dissociation can be followed by a thiol-exchange reaction, where the regenerated maleimide reacts with a different thiol-containing molecule. nih.govd-nb.infocreativepegworks.com This phenomenon can lead to the loss of the biotin label from its intended target and off-target effects, compromising the efficacy of the bioconjugate in applications like targeted drug delivery. prolynxinc.comnih.gov

The rate of the retro-Michael reaction and subsequent thiol exchange is influenced by several factors, including the local microenvironment of the conjugate and the pKa of the exchanging thiol. udel.edu For instance, studies have shown that the stability of the conjugate is sensitive to the pH and the presence of other nucleophiles. udel.edu

Table 1: Half-life of Conversion for Thiol-Maleimide Conjugates in the Presence of Glutathione

Thiol Conjugated to MaleimideN-Substituent on MaleimideHalf-life of Conversion (hours)Extent of Conversion (%)
4-mercaptophenylacetic acid (MPA)N-ethyl maleimide (NEM)1812.3
4-mercaptophenylacetic acid (MPA)N-phenyl maleimide (NPM)3.189.5
4-mercaptophenylacetic acid (MPA)N-aminoethyl maleimide (NAEM)--
4-mercaptohydrocinnamic acid (MPP)Selected N-substituted maleimides3.6 - 2580.8 - 90.7
N-acetyl-L-cysteine (NAC)Selected N-substituted maleimides3.6 - 2580.8 - 90.7
Data adapted from studies on the kinetics of retro-Michael addition and thiol exchange. udel.edu

Strategies for Enhanced Conjugate Stability

To address the instability of maleimide-thiol conjugates, several strategies have been developed to create more robust and stable bioconjugates. These strategies primarily focus on modifying the maleimide or the resulting thiosuccinimide ring to prevent the retro-Michael reaction.

One of the most effective strategies is the hydrolysis of the thiosuccinimide ring. prolynxinc.comnih.govucl.ac.uk Under certain conditions, the succinimide ring of the maleimide-thiol adduct can be hydrolyzed to form a stable succinamic acid thioether. sci-hub.st This ring-opened product is no longer susceptible to the retro-Michael reaction, thus "locking" the conjugate and preventing thiol exchange. acs.orgprolynxinc.com The rate of this hydrolysis can be significantly accelerated by introducing electron-withdrawing groups on the N-substituent of the maleimide. prolynxinc.comnih.gov

Another approach involves the development of "self-hydrolysing maleimides". ucl.ac.uk These are maleimide derivatives designed to undergo rapid hydrolysis of the thiosuccinimide ring immediately after conjugation. This can be achieved by incorporating functionalities that catalyze the hydrolysis intramolecularly. ucl.ac.uk For example, maleimides with an amino group at a specific position can facilitate rapid hydrolysis through intramolecular base catalysis. ucl.ac.uk

Transcyclization is another innovative strategy to stabilize maleimide-thiol conjugates. nih.govd-nb.info In this approach, if the thiol is part of a molecule that also contains a nearby nucleophile, such as an N-terminal cysteine, a transcyclization reaction can occur. This leads to the formation of a more stable six-membered ring structure, such as a thiazine, which is resistant to retro-Michael reactions. nih.govresearchgate.netnih.gov

Furthermore, modifications to the maleimide structure itself, such as the use of diiodomaleimides or exocyclic maleimides, have been shown to enhance conjugate stability. ucl.ac.ukacs.orgucl.ac.uk Diiodomaleimides offer rapid bioconjugation with reduced hydrolysis of the unreacted maleimide, leading to more efficient and stable conjugation, particularly in sterically hindered systems. acs.orgucl.ac.uk

Table 2: Hydrolysis Half-life of N-Substituted Maleimides

N-Substituent of MaleimideLeaving GroupHydrolysis Half-life (minutes)
N-methylDibromo17.9
Data from a study on the hydrolytic stability of halomaleimide derivatives. ucl.ac.uk

Table 3: Hydrolysis Half-life of N-Substituted Succinimide Thioethers

N-Substituent of Succinimide ThioetherHydrolysis Half-life (hours) at pH 7.4, 37°C
N-alkyl> 168 (over 1 week)
N-aryl1.5
N-fluorophenyl0.7
N-aminoethyl (positively charged)~0.4
Data compiled from studies on maleimide-thiol conjugate stabilization. prolynxinc.comucl.ac.uk

Applications in Protein and Peptide Bioconjugation

Site-Specific Protein Modification and Labeling

The ability to modify proteins at specific sites is crucial for studying their function, structure, and interactions. Biotinyl-PEG2-maleimide facilitates such modifications by targeting cysteine residues, which are relatively rare in proteins, allowing for a high degree of precision in labeling.

The maleimide (B117702) group of this compound exhibits high reactivity and specificity towards the sulfhydryl groups (-SH) of cysteine residues. nih.gov This reaction, which forms a stable thioether bond, is most efficient at a pH range of 6.5-7.5. thermofisher.com At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring chemoselectivity. nih.gov

This specificity is the foundation of cysteine-directed biotinylation. Proteins that have native cysteine residues on their surface can be directly labeled. For proteins lacking accessible cysteines, site-directed mutagenesis can be used to introduce a cysteine residue at a specific location for targeted labeling. nih.gov Alternatively, existing disulfide bonds between two cysteine residues within a protein can be reduced to expose the sulfhydryl groups, making them available for reaction with the maleimide reagent. thermofisher.com

A key application of this strategy is in proteomics for mapping the redox state of cysteine residues. An improved method utilizes biotin-conjugated maleimides to specifically label cysteines in either the free thiol state or those involved in disulfide linkages. nih.gov This "double alkylation" technique allows for the efficient enrichment of cysteine-containing peptides from complex mixtures, enhancing their detection by mass spectrometry and providing insights into the oxidative state of the proteome. nih.govfigshare.com

Table 1: Key Features of Cysteine-Directed Biotinylation with this compound

Feature Description Reference
Reactive Group Maleimide nanosoftpolymers.com
Target Residue Cysteine (Sulfhydryl/Thiol group) thermofisher.comnih.gov
Bond Formed Stable Thioether Bond thermofisher.com
Optimal pH 6.5 - 7.5 thermofisher.com

| Key Advantage | High specificity and efficiency for site-specific labeling. | nih.govnih.gov |

This compound is extensively used for the functionalization of antibodies and enzymes. The site-specific biotinylation of antibodies is critical for their use in diagnostic assays and targeted therapies. For instance, antibody fragments (Fabs) have been engineered to contain a unique C-terminal cysteine residue, allowing for precise, site-specific conjugation with this compound. nih.gov This approach ensures that the biotin (B1667282) label is attached away from the antigen-binding site, preserving the antibody's function. The biotin tag then facilitates detection or purification using streptavidin-based systems.

Similarly, enzymes can be functionalized for applications such as immobilization. The high specificity of the maleimide-thiol reaction has been exploited for constructing immobilized enzymes on various surfaces. nih.gov This precise attachment can help in orienting the enzyme for optimal activity and stability, which is crucial for applications in biocatalysis and biosensors. plos.org

Table 2: Research Findings on Antibody and Enzyme Functionalization

Application Molecule Key Finding Reference
Targeted Drug Delivery Farletuzumab (Ffab) Antibody Fragment Engineered a C-terminal cysteine for site-specific conjugation to maleimide-PEG2-biotin. nih.gov
Immunoassays General Antibodies The PEG spacer helps prevent aggregation of labeled antibodies in solution. thermofisher.com

| Biocatalysis | General Enzymes | Maleimide-thiol chemistry is a widely used method for constructing immobilized enzymes. | nih.gov |

The specific labeling of cysteine residues with this compound serves as a powerful tool for probing protein structure and interactions. One method, known as cysteine scanning, involves systematically introducing cysteine residues at different positions in a protein and then labeling them. nih.gov

In a study analyzing protein-protein interactions within an intrinsically disordered region, researchers used this compound to "mask" engineered cysteine residues. nih.gov By comparing the binding affinity of the protein partners before and after biotinylation, they could identify which residues were at the binding interface. If labeling a specific cysteine mutant with this compound resulted in a loss of binding, it indicated that this residue was crucial for the interaction. nih.gov This approach provides valuable data for mapping interaction surfaces and understanding the bound structure of protein complexes. nih.gov Proximity-dependent biotin labeling, a related technique, uses biotin-labeling enzymes to identify proteins in close proximity, offering a comprehensive method for analyzing protein-protein interactions. cfsciences.com

Peptide Derivatization for Biomolecular Systems

Peptide derivatization involves modifying peptides to enhance their properties or to conjugate them to other molecules or surfaces. This compound is a valuable reagent for these applications, enabling the creation of functional biomolecular systems.

Immobilizing bioactive peptides onto material surfaces is a key strategy in the development of biomedical devices and biomaterials. nih.govmdpi.com Peptides can be designed with a terminal cysteine residue to facilitate covalent linkage to a maleimide-functionalized surface. nih.govplos.org

This strategy has been used to ligate peptide linkers containing the bioactive RGD (arginine-glycine-aspartic acid) sequence to the surface of elastin-like protein (ELP) hydrogels. nih.gov The RGD sequence promotes cell adhesion, and its immobilization via the specific maleimide-thiol reaction allows for the creation of surfaces that can control cellular behavior. In one study, increasing the concentration of the maleimide-linker resulted in a higher density of the immobilized RGD peptide, which in turn had a profound effect on cell adhesion, proliferation, and migration. nih.gov This highlights the importance of controlled immobilization chemistry for creating functional biomaterials. mdpi.com

This compound and similar maleimide-functionalized linkers are used to bridge peptides to polymers, creating functional polymer-peptide conjugates. acs.org These conjugates can self-assemble into complex nanostructures with applications in drug delivery and tissue engineering.

Maleimide-functionalized polymers, such as those based on PEG, are thiol-reactive and can be used for the PEGylation of cysteine-containing peptides. nanosoftpolymers.com This process can improve the solubility and stability of the peptides. For example, maleimide-functionalized PEG has been used to attach PEG chains laterally to coiled-coil peptides via cysteine residues. acs.org This modification influences the self-assembly properties of the peptide-polymer conjugate. The specific and efficient nature of the maleimide-thiol reaction makes it a cornerstone of bridging strategies for creating advanced, functional polymeric biomaterials. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
Arginine
Glycine
Aspartic acid
Cysteine
Avidin (B1170675)
Streptavidin

Engineering of Nanomaterials and Biological Interfaces

Surface Functionalization of Inorganic Nanoparticles

The surface chemistry of inorganic nanoparticles dictates their interaction with biological systems. Biotinyl-PEG2-maleimide offers a robust method for tailoring these surfaces, imparting specificity and enhancing biocompatibility.

Biotinylation for Targeted Delivery and Imaging Probes

This compound is instrumental in the development of targeted drug delivery systems and sensitive imaging probes. The biotin (B1667282) moiety serves as a high-affinity ligand for streptavidin and avidin (B1170675), while the maleimide (B117702) group allows for covalent attachment to thiol-containing molecules or nanoparticle surfaces.

Researchers have successfully synthesized novel biotin-polyethylene glycol (PEG)-linked gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins. These probes, which can be constructed using linkers like biotin-PEG-maleimide, enable sensitive detection of biomarkers, with detection limits as low as 50 fM for nucleic acid targets and 1 pg/μL for protein targets. The versatility of this approach allows for the use of different sizes of gold nanoparticles, ranging from 15 to 80 nm in diameter, without compromising their functionality in detecting biotinylated targets.

Similarly, quantum dots (QDs), which are semiconductor nanocrystals with unique optical properties, can be functionalized for targeted cellular imaging. The surface of QDs can be modified with ligands such as biotin to facilitate targeted delivery. For instance, streptavidin-conjugated QDs can be targeted to specific cells by binding to biotinylated antibodies that recognize cell surface markers. This strategy allows for the selective labeling and imaging of specific cell populations.

Core-Shell Nanoparticle Architectures

Core-shell nanoparticles, which consist of a core material encapsulated by a shell of a different material, offer enhanced stability, biocompatibility, and multifunctionality. This compound can be employed to functionalize the surface of these complex nanostructures. For example, core-shell nanoparticles with a silica (B1680970) shell can be functionalized with various molecules. While direct studies detailing the use of this compound on core-shell structures are emerging, the principles of silica surface chemistry allow for the introduction of thiol groups, which can then react with the maleimide end of the linker. This would enable the attachment of biotin to the nanoparticle surface, facilitating its use in targeted applications.

The functionalization of core-shell magnetic nanoparticles, such as iron oxide cores with a silica shell (Fe3O4@SiO2), with amino groups has been demonstrated. These amino groups can be further modified to introduce thiol groups, creating a reactive site for this compound. Such modifications pave the way for the development of targeted magnetic nanoparticles for applications like magnetic resonance imaging (MRI) and magnetically guided drug delivery.

Bioconjugation with Viral Nanoparticles and Virus-Like Particles (VLPs)

Viral nanoparticles (VNPs) and virus-like particles (VLPs) are highly organized, protein-based nanostructures that are increasingly being explored as scaffolds for the presentation of antigens, targeting ligands, and therapeutic agents. The surface of these particles can be precisely modified using bioconjugation techniques.

External and Internal Surface Modification Techniques

This compound is a valuable tool for the surface modification of VNPs and VLPs. The maleimide group can react with cysteine residues on the particle surface, which can be naturally occurring or introduced through genetic engineering.

A study on Hepatitis E Virus Nanoparticles (HEVNPs) demonstrated the successful conjugation of maleimide-biotin to cysteine-modified HEVNPs. escholarship.org By introducing a cysteine residue at a specific position on the HEVNP surface, researchers were able to achieve site-specific biotinylation. escholarship.org This allowed for the subsequent binding of streptavidin, demonstrating the accessibility of the conjugated biotin. escholarship.org This method provides a platform for attaching various molecules, such as tumor-targeting peptides, to the surface of the nanoparticles for targeted delivery. escholarship.org

The table below summarizes the characterization of one such cysteine-modified HEVNP before and after conjugation with maleimide-biotin. escholarship.org

PropertyHEVNP-573C (Unconjugated)HEVNP-573C (Maleimide-Biotin Conjugated)
Size (nm) ~27~27
Morphology IcosahedralIcosahedral
Streptavidin Binding NoYes

Tunable Valency in Self-Assembled Nanostructures

The highly ordered and repetitive nature of VNP and VLP structures allows for the creation of nanostructures with a precisely controlled number and spacing of attached molecules, a concept known as tunable valency. By controlling the number of reactive cysteine residues on the VLP surface, the number of attached this compound molecules can be controlled. This, in turn, dictates the number of biotin moieties available for binding to streptavidin-conjugated molecules. This precise control over the valency of the displayed ligand can significantly impact the avidity and biological activity of the functionalized nanoparticle. While specific studies focusing on tuning valency with this compound are an active area of research, the principle has been demonstrated with other maleimide-based conjugations on VLPs.

Cell Membrane Engineering and Cellular Surface Modification

The ability to modify the surface of living cells opens up new avenues for cell-based therapies, diagnostics, and fundamental studies of cell biology. This compound can be used to covalently attach biotin to the cell surface, providing a handle for subsequent modifications.

The maleimide group of this compound can react with free thiol groups present on cell surface proteins, such as those in cysteine residues. This results in the covalent attachment of the biotin-PEG linker to the cell membrane. The attached biotin can then be used to bind streptavidin-conjugated molecules, such as therapeutic agents, imaging probes, or targeting ligands. This approach allows for the "decoration" of cell surfaces with a wide range of functionalities.

Research has shown that maleimide-functionalized nanoparticles can be covalently conjugated to the surface of T cells via reactions with surface thiols. This strategy is being explored for cancer immunotherapy to enhance the targeting and cytotoxic activity of immune cells. While not specifically using this compound, these studies establish the feasibility of using maleimide chemistry for cell surface engineering. The incorporation of the biotin-PEG linker would add another layer of versatility, allowing for a modular approach where different streptavidin-conjugated molecules could be attached to the biotinylated cell surface.

This method of cell surface modification holds promise for a variety of applications, including:

Targeted cell delivery: Modifying cells to express specific ligands that direct them to desired tissues or organs.

Enhanced cell therapies: Attaching therapeutic agents directly to the surface of therapeutic cells.

In vivo imaging: Labeling cells with imaging agents for tracking their fate and distribution in the body.

Strategies for Cell Membrane Functionalization

Cell membrane functionalization involves the modification of a cell's surface to introduce new chemical groups, alter physical properties, or attach exogenous molecules such as nanomaterials or therapeutic agents. nih.gov One primary strategy for achieving this is through direct covalent chemical modification of native cell surface proteins. nih.gov

This compound is employed in this strategy by targeting surface-exposed cysteine residues on membrane proteins. The maleimide group of the reagent forms a covalent bond with the free sulfhydryl group of a cysteine residue at a physiological pH range of 6.5-7.5. thermofisher.com This reaction effectively "functionalizes" the cell membrane by decorating its surface proteins with biotin moieties.

This surface biotinylation serves as a versatile platform for further engineering. The high specificity and strength of the biotin-streptavidin interaction allow for the subsequent attachment of a wide array of molecules or nanomaterials that have been pre-conjugated with streptavidin. This two-step approach enables the controlled assembly of complex architectures on the cell surface, effectively creating a novel biological interface. The PEG spacer in this compound plays a crucial role by extending the biotin group away from the protein surface, which enhances its accessibility to bulky streptavidin conjugates and helps maintain the biological activity of the labeled protein. thermofisher.com

Monitoring Activity-Dependent Surface Protein Dynamics

The composition of proteins on the cell surface is not static; it changes in response to various stimuli through processes like endocytosis, exocytosis, and lateral diffusion. nih.gov Monitoring these dynamic changes is critical for understanding cellular function, particularly in processes like synaptic transmission where the surface exposure of vesicular proteins is transient and activity-dependent. nih.gov

This compound can be utilized as a tool to capture a "snapshot" of the surface proteome at a specific point in time. Because the maleimide-thiol reaction is rapid and can be quenched, researchers can apply this cell-impermeable reagent to living cells for a short duration to label only those proteins that are exposed on the cell surface during that window. nih.govdojindo.com

This approach is particularly valuable for studying activity-dependent protein trafficking. For instance, to identify proteins that are transiently exposed on the neuronal surface during synaptic activity, cells can be stimulated in the presence of this compound. nih.gov The reagent will covalently label surface-exposed cysteines on any protein present, including those on synaptic vesicles that have fused with the plasma membrane. nih.gov Following the labeling period, the reaction is quenched, cells are lysed, and the biotinylated proteins are isolated using streptavidin-affinity purification. rsc.org These captured proteins can then be identified and quantified using mass spectrometry, providing insight into the dynamic changes in the surface proteome that are dependent on cellular activity. nih.gov

Table 2: Generalized Protocol for Cell Surface Protein Labeling

Step Procedure Purpose
1. Cell Preparation Culture cells to the desired confluency and wash with an appropriate buffer (e.g., ice-cold PBS). nih.gov To remove culture medium and prepare cells for the labeling reaction.
2. Reagent Preparation Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the reaction buffer. aatbio.com To prepare the labeling reagent for addition to the cells.
3. Labeling Reaction Add the this compound solution to the cells and incubate for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature). aatbio.com To allow the maleimide group to covalently bind to sulfhydryl groups on surface-exposed proteins.
4. Quenching Add a quenching solution containing a thiol reagent (e.g., L-cysteine or β-mercaptoethanol) to the cells. To stop the labeling reaction by consuming any unreacted this compound.
5. Cell Lysis & Protein Isolation Wash cells to remove excess reagent and lyse them to release cellular proteins. To prepare a protein lysate for further analysis.
6. Affinity Purification Incubate the protein lysate with streptavidin-conjugated beads to capture biotinylated proteins. rsc.org To specifically isolate the proteins that were labeled on the cell surface.

| 7. Analysis | Elute the captured proteins from the beads and analyze using techniques like Western blotting or mass spectrometry. nih.govnih.gov | To identify and quantify the surface-labeled proteins. |

Advanced Research Applications and Methodological Integrations

Proteomic Analysis and Sulfhydryl Profiling

The specific reactivity of the maleimide (B117702) group with cysteine's sulfhydryl group makes Biotinyl-PEG2-maleimide a powerful tool for proteomic studies focused on protein structure, function, and regulation.

This compound is instrumental in methods designed to identify and quantify proteins with accessible cysteine residues. The reagent's maleimide group covalently binds to free thiols, introducing a biotin (B1667282) tag. This tag allows for the subsequent detection or isolation of the labeled proteins using avidin (B1170675) or streptavidin-based affinity purification. This approach is fundamental to "biotin switch" techniques and other pulldown assays that enrich for proteins with specific cysteine modifications. For instance, a biotin-maleimide pulldown assay can be used to specifically label and then capture S-sulfenylated proteins on streptavidin beads for identification by mass spectrometry. [2, 7b]

These methods provide valuable insights into the redox state of the proteome and can identify proteins susceptible to oxidative modifications. The quantification of labeled proteins, often achieved through mass spectrometry, allows researchers to compare the sulfhydryl profiles of proteins under different cellular conditions.

Beyond general sulfhydryl profiling, this compound is adapted for studying specific post-translational modifications (PTMs) involving cysteine residues. One such critical PTM is S-nitrosation. Modified biotin switch techniques have been developed that utilize a biotin-maleimide probe to specifically label S-nitrosated proteins, offering a more sensitive and specific alternative to older methods that used toxic mercury compounds. [3, 7a, 12] These techniques have been successfully used to identify novel S-nitrosated proteins in human cells, shedding light on their roles in apoptosis, cell signaling, and transcription. [3, 7a]

Similarly, maleimide-based probes are central to the detection of protein persulfidation, another important PTM. The maleimide group reacts specifically with the persulfide group, forming a stable thioether bond that allows for the visualization and identification of persulfidated proteins in various cell types. This has enabled the study of the dynamics of protein persulfidation in living cells, which is crucial for understanding its role in various physiological and pathological processes.

ParameterDescription
Target Group Free sulfhydryl groups (-SH) on cysteine residues.
Reactive Moiety Maleimide
Optimal pH 6.5-7.5
Bond Formed Stable thioether bond
Spacer Arm Polyethylene (B3416737) glycol (PEG), 2 units
Applications Biotinylation, protein labeling, affinity purification

Biosensor Development and Diagnostic Assay Enhancement

The high-affinity interaction between biotin and streptavidin is a cornerstone of many biotechnological applications. This compound serves as a critical linker for immobilizing molecules onto sensor surfaces and for developing sensitive diagnostic assays.

In the realm of biosensors, this compound is used to functionalize surfaces and probes. For example, it can be used to couple to particles bearing sulfhydryl groups through a thiol-maleimide addition reaction. Subsequently, streptavidin can be tethered to these biotin-functionalized particles via affinity binding. This strategy is employed in the development of highly sensitive biosensing assays. The inert and repellent nature of the PEG component helps to prevent non-specific adhesion, ensuring that interactions are specific to the molecules tethered to the surface.

The biotin-streptavidin system is widely used for signal amplification in immunoassays like ELISA and Western blotting. By labeling a detection antibody or another protein with this compound, multiple streptavidin-enzyme conjugates can be recruited to the site of the target molecule. This enzymatic activity leads to a significant amplification of the signal, thereby increasing the sensitivity of the assay. The versatility of this reagent allows for its use in labeling a wide variety of proteins for such applications.

Advanced Biomaterial Development

The ability of this compound to form stable covalent bonds with thiol-containing molecules makes it a valuable tool for the development of functional biomaterials. It is frequently used in the functionalization of hydrogels and other scaffolds for tissue engineering and drug delivery applications. By incorporating proteins, peptides, or other bioactive molecules containing free cysteine residues, researchers can create biomaterials with specific biological activities. The maleimide group's reactivity allows for the precise and stable conjugation of these molecules to the biomaterial scaffold, enhancing its functionality and performance.

Hydrogel Functionalization for Tissue Engineering Applications

Poly(ethylene glycol) (PEG) hydrogels are extensively used as scaffolds in tissue engineering due to their biocompatibility and tunable mechanical properties. However, their inherent bio-inertness limits natural cell adhesion and interaction. nih.govresearchgate.net To overcome this, hydrogels are functionalized with bioactive molecules to create an environment that mimics the natural extracellular matrix (ECM). nih.gov

This compound serves as a critical tool in this functionalization process. The maleimide group can react with cysteine-containing biomolecules, such as cell-adhesive peptides, to covalently tether them to the hydrogel network. mdpi.comnih.gov This allows for the precise incorporation of specific biological signals. For instance, peptides derived from ECM proteins can be immobilized to promote cell attachment and growth.

The table below details common ECM-derived peptide sequences that can be incorporated into hydrogels using maleimide chemistry to elicit specific cellular responses.

ECM Protein SourcePeptide SequencePrimary Cellular Function
FibronectinRGD (Arg-Gly-Asp)Promotes integrin-mediated cell adhesion
FibronectinPHSRNSynergistic sequence for RGD activity
LamininYIGSRPromotes cell adhesion, particularly for epithelial and endothelial cells
LamininIKVAVPromotes neurite outgrowth and cell adhesion
CollagenDGEABinds to integrin α2β1, promoting cell adhesion

Furthermore, the biotin moiety on the crosslinker provides a secondary layer of functionality. Once the hydrogel is functionalized, the accessible biotin groups can be used to immobilize streptavidin-conjugated growth factors or other signaling proteins, allowing for controlled, localized presentation of therapeutic agents within the tissue engineering scaffold.

Polymeric Scaffold Modification for Controlled Cellular Interactions

Beyond hydrogels, this compound is employed to modify the surfaces of various polymeric scaffolds to direct cellular behavior. The surface properties of a scaffold—including its chemistry, topography, and presentation of biological ligands—are critical determinants of cell fate, influencing adhesion, proliferation, and differentiation. nih.gov

The maleimide group facilitates the covalent immobilization of thiol-containing ligands onto the scaffold surface with high specificity and efficiency, typically at a pH range of 6.5-7.5. thermofisher.combroadpharm.com This covalent attachment ensures the long-term stability of the modification, which is crucial for guiding tissue development over time. By controlling the concentration of the this compound and the subsequent bioactive molecules, researchers can precisely engineer the density of cell-adhesive ligands or growth factor binding sites on the scaffold surface.

Research findings have demonstrated the impact of such modifications on cellular responses.

Modification StrategyScaffold MaterialObserved Cellular Outcome
RGD Peptide ImmobilizationPoly(lactic-co-glycolic acid) (PLGA)Enhanced attachment and differentiation of osteogenic precursors. nih.gov
Collagen CoatingPolycaprolactone (PCL)Improved cell proliferation and activity compared to unmodified surfaces. nih.gov
Aminolysis followed by Biomolecule Cross-linkingVarious PolymersIncreased hydrophilicity, leading to improved cell attachment and proliferation. nih.gov

The biotin component of the linker can be used for analytical purposes, such as quantifying the amount of ligand successfully conjugated to the scaffold surface using a streptavidin-enzyme conjugate in an assay. This dual functionality makes this compound a versatile tool for both the fabrication and characterization of advanced biomaterials.

Emerging Applications in Targeted Delivery Systems and Proteomics

The precision and versatility of this compound have led to its adoption in cutting-edge fields such as targeted drug delivery and high-throughput "omics" research, where specificity is essential for efficacy and data quality.

Enhancement of Targeted Delivery Vehicle Design

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, enhancing efficacy while minimizing off-target effects. This compound is a valuable linker for constructing such systems, including nanoparticles and antibody-drug conjugates (ADCs). jenkemusa.comaxispharm.com

The maleimide group is used to conjugate targeting moieties, such as antibody fragments or peptides that recognize specific cell surface receptors, to the surface of a drug-loaded nanoparticle. nih.gov A notable example involves the use of a maleimide-PEG linker to attach the S2P peptide (CRTLTVRKC), a ligand for the stabilin-2 receptor, to the surface of PLGA nanoparticles. This modification specifically targets the nanoparticles to atherosclerotic plaques. nih.gov

The components of such a targeted system are outlined below.

ComponentMaterial/Molecule ExampleFunction
Core Vehicle PLGA NanoparticleEncapsulates and carries the therapeutic drug (e.g., Imatinib). nih.gov
Linker This compoundCovalently attaches the targeting ligand to the nanoparticle surface.
Targeting Ligand S2P PeptideBinds to specific receptors (e.g., stabilin-2) on target cells. nih.gov
Drug Payload ImatinibThe therapeutic agent to be delivered.

The biotin end of the linker can be used during the development phase for purification of the conjugated nanoparticles via affinity chromatography or for tracking and visualization by binding to fluorescently labeled streptavidin.

Role in PROTAC and "Omics" Research Methodologies

In the fields of proteomics and chemical biology, this compound serves as a key reagent for labeling and capturing proteins. The biotin tag is the linchpin of affinity-capture techniques, which are central to many "omics" workflows. tcichemicals.com

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of PROTACs requires linkers to connect the target-binding and ligase-binding moieties. This compound is a relevant tool in this field, used to create biotinylated versions of PROTACs or their components. broadpharm.comcd-bioparticles.net These biotinylated probes can be used in assays to study binding interactions, confirm target engagement, or identify the components of the protein degradation machinery.

"Omics" Research: In proteomics, the reagent is used to selectively label proteins on cysteine residues. sigmaaldrich.com This biotin tag allows for the subsequent enrichment of these proteins and their binding partners from complex cellular lysates using streptavidin-coated beads. The captured proteins can then be identified and quantified by mass spectrometry. This approach is fundamental to identifying protein-protein interactions and characterizing cellular pathways. Proximity-dependent biotinylation techniques, such as AirID and BioTACs, further illustrate the power of biotin tagging to map protein interactomes in living cells, providing insights into drug action and disease mechanisms. nih.govnih.gov

The table below summarizes the role of biotinylation in these advanced research areas.

Research AreaRole of BiotinylationExample Application
PROTACs Creation of chemical probesA biotinylated PROTAC is used in a pull-down assay to validate its binding to the target protein and E3 ligase.
Proteomics Affinity capture of labeled proteinsA cell lysate is treated with a cysteine-reactive biotinylating agent; biotinylated proteins are enriched and identified by mass spectrometry to profile a specific sub-proteome.
Interactomics Mapping protein-protein interactionsProximity labeling (e.g., AirID) results in the biotinylation of nearby proteins, which are then captured and identified to map the interactome of a protein of interest. nih.gov

Q & A

Q. What safety protocols are essential when handling this compound in shared laboratory environments?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste disposal : Neutralize residual maleimide with 10 mM β-mercaptoethanol before discarding aqueous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.